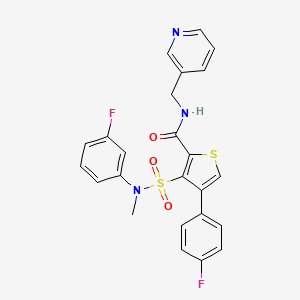
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O3S2 and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- Fluorophenyl and pyridine substituents
- A sulfamoyl group
This structural diversity may contribute to its biological activity by enabling interactions with various biological targets.
Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. The primary mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Cancer Cell Lines : Studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, including Hep3B (a hepatocellular carcinoma cell line), with IC50 values indicating potent activity .
Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Cell cycle arrest |
| N-(4-tert-butylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 | Cell cycle arrest |
Table 1: Summary of biological activity data for selected thiophene derivatives
Case Studies and Research Findings
- Anticancer Activity : A study synthesized several thiophene carboxamide derivatives and evaluated their anticancer activities. Among them, compounds 2b and 2e demonstrated significant inhibition of Hep3B cell proliferation, suggesting their potential as anticancer agents .
- Molecular Docking Studies : Computational studies indicated that the compound interacts favorably with tubulin, mimicking the binding profile of known anticancer drugs such as CA-4. This interaction is crucial for its cytotoxic effects against cancer cells .
- ADME and Toxicity Predictions : Preliminary assessments using ligand-based approaches predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound, alongside low toxicity predictions, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3-[(3-fluorophenyl)-methylsulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-29(20-6-2-5-19(26)12-20)34(31,32)23-21(17-7-9-18(25)10-8-17)15-33-22(23)24(30)28-14-16-4-3-11-27-13-16/h2-13,15H,14H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEFFJCIBCMKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













